
(E)-3-amino-4,4,4-trifluoro-1-(4-methylphenyl)but-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-amino-4,4,4-trifluoro-1-(4-methylphenyl)but-2-en-1-one is an organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-amino-4,4,4-trifluoro-1-(4-methylphenyl)but-2-en-1-one typically involves the reaction of 4-methylbenzaldehyde with trifluoroacetone in the presence of an amine catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the formation of an intermediate enamine, which subsequently undergoes a condensation reaction to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
(E)-3-amino-4,4,4-trifluoro-1-(4-methylphenyl)but-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens and organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and substituted analogs, each with distinct chemical and physical properties.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-amino-4,4,4-trifluoro-1-(4-methylphenyl)but-2-en-1-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its trifluoromethyl group can enhance the lipophilicity and metabolic stability of bioactive compounds, making it a valuable scaffold for drug design.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets, such as enzymes and receptors, makes it a promising candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties can be exploited to create polymers and coatings with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (E)-3-amino-4,4,4-trifluoro-1-(4-methylphenyl)but-2-en-1-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, while the amino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-3-amino-4,4,4-trifluoro-1-phenylbut-2-en-1-one: Similar structure but lacks the methyl group on the phenyl ring.
(E)-3-amino-4,4,4-trifluoro-1-(4-chlorophenyl)but-2-en-1-one: Similar structure but has a chlorine atom instead of a methyl group on the phenyl ring.
(E)-3-amino-4,4,4-trifluoro-1-(4-methoxyphenyl)but-2-en-1-one: Similar structure but has a methoxy group instead of a methyl group on the phenyl ring.
Uniqueness
The presence of the trifluoromethyl group and the specific substitution pattern on the phenyl ring make (E)-3-amino-4,4,4-trifluoro-1-(4-methylphenyl)but-2-en-1-one unique
Properties
IUPAC Name |
(E)-3-amino-4,4,4-trifluoro-1-(4-methylphenyl)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO/c1-7-2-4-8(5-3-7)9(16)6-10(15)11(12,13)14/h2-6H,15H2,1H3/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPWYJOACKZIPX-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=C(C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C(\C(F)(F)F)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
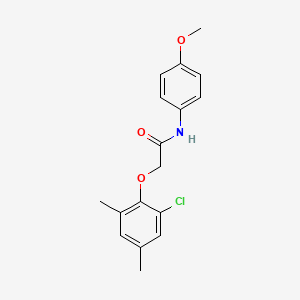
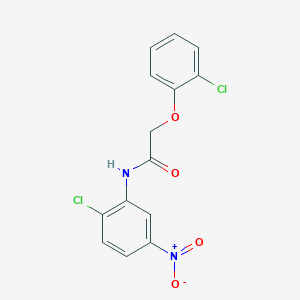
![methyl 4-[[(Z)-(1-oxo-3,4-dihydronaphthalen-2-ylidene)methyl]amino]benzoate](/img/structure/B5695933.png)
![(2E)-N-[2-(4-fluorophenyl)ethyl]-3-phenylprop-2-enamide](/img/structure/B5695940.png)
![methyl 2-{[(mesityloxy)acetyl]amino}benzoate](/img/structure/B5695943.png)
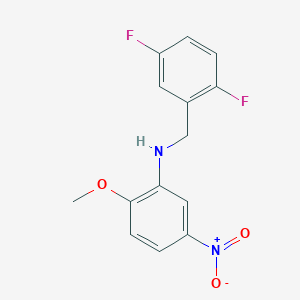
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B5695958.png)
![5-chloro-8-[(2-methoxy-5-nitrobenzyl)oxy]quinoline](/img/structure/B5695988.png)

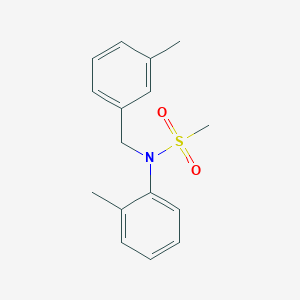
![4-methyl-3-(2-oxopropoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B5696002.png)
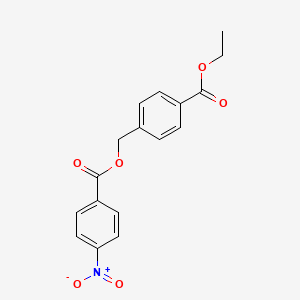

![methyl 1-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5696026.png)
